molecular formula C10H10OS B8504991 4-But-2-ynyloxy-benzenethiol

4-But-2-ynyloxy-benzenethiol

Cat. No. B8504991
M. Wt: 178.25 g/mol
InChI Key: XHZOTHOAUAQMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-2-ynyloxy-benzenethiol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-But-2-ynyloxy-benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-But-2-ynyloxy-benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-But-2-ynyloxy-benzenethiol

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

4-but-2-ynoxybenzenethiol

InChI

InChI=1S/C10H10OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1H3

InChI Key

XHZOTHOAUAQMMH-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 11.8 g (0.045 mol) of triphenylphosphine dissolved in 10 mL of dichloromethane and 0.3 mL of DMF was added 3.67 g (0.015 mol) of the 4-but-2-ynyloxy-benzenesulfonyl chlorid, dissolved in 15 mL of dichloromethane and the resulting mixture was stirred for 2 h at room temperature. After the addition of 5 mL of 1N HCl solution the reaction was stirred for 0.5 h followed by the addition of 15 mL of brine. The organics were separated and concentrated in vacuo and the residue was diluted with ether and 2.5N sodium hydroxide solution. The resulting precipitate was filtered off and the aqueous layer was acidified to pH2 and extracted with ether. The combined organics were washed with brine, dried over Na2SO4, filtered through Magnesol® and concentrated in vacuo. The residue was chromatographed on silica gel eluting with hexanes/ether (4:1) to provide 1.13 g (42%) of the thiol as a yellow oil. CI Mass Spec: 179 (M+H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Yield
42%

Synthesis routes and methods II

Procedure details

To a solution of 11.8 g (0.045 mol) of triphenylphosphine in 10 mL of CH2Cl2 and 0.3 mL of DMF was added dropwise a solution of 4-but-2-ynyloxy-benzenesulfonyl chloride in 15 mL CH2Cl2. Stirred at room temperature for two hours, added 5 mL of 1N HCl, stirred for 30 min., and then added 15 mL of brine. The organics were separated and concentrated in vacuo. The residue was diluted with ether and filtered the insolubles. The filtrate was washed with 2.5N NaOH and the aqueous solution separated, acidified and extracted with ether. The organics were washed with H2O, brine, dried over MgSO4, filtered and concentrated in vacuo to give 1.54 g (58%) of the desired product as a pale yellow oil.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
58%

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